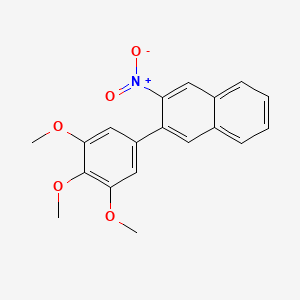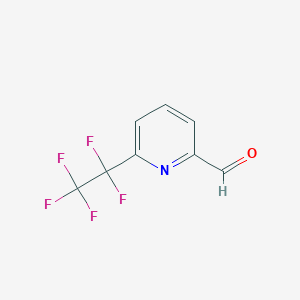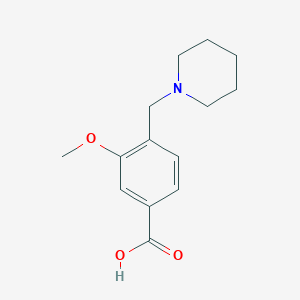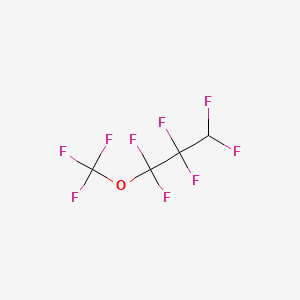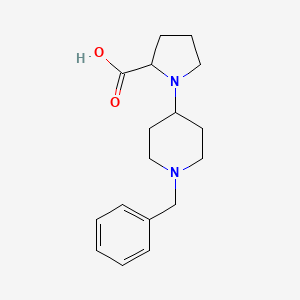![molecular formula C13H18BrN B12084310 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine](/img/structure/B12084310.png)
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a pyrrolidine ring attached to a propyl chain, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine typically involves the reaction of 3-bromophenylpropylamine with pyrrolidine under specific conditions. The process may include:
Starting Materials: 3-bromophenylpropylamine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted phenylpropylpyrrolidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(4-Bromo-phenyl)-propyl]-pyrrolidine: Similar structure but with a bromine atom at the para position.
1-[3-(3-Chloro-phenyl)-propyl]-pyrrolidine: Similar structure with a chlorine atom instead of bromine.
1-[3-(3-Methyl-phenyl)-propyl]-pyrrolidine: Similar structure with a methyl group instead of bromine.
Uniqueness: 1-[3-(3-Bromo-phenyl)-propyl]-pyrrolidine is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-[3-(3-bromophenyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-13-7-3-5-12(11-13)6-4-10-15-8-1-2-9-15/h3,5,7,11H,1-2,4,6,8-10H2 |
InChI Key |
BFACVFLZKWWIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




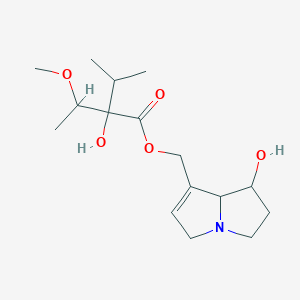
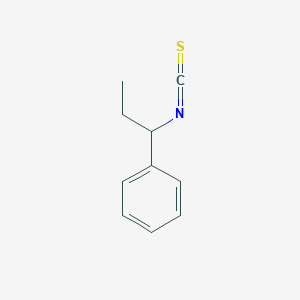
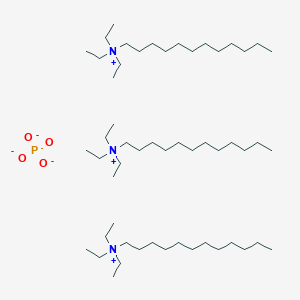


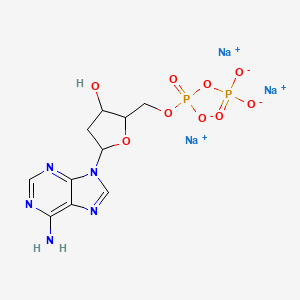
![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
